3-Buten-2-one, 4-amino-3-bromo-
Description
3-Buten-2-one, 4-amino-3-bromo- is a hypothetical or less-documented derivative of the 3-buten-2-one (methyl vinyl ketone) scaffold. The compound features a four-carbon enone structure (RC(=O)CR') with a bromo substituent at position 3 and an amino group at position 3. While direct data on this specific compound are absent in the literature reviewed, insights can be inferred from structurally analogous 3-buten-2-one derivatives.
Properties
CAS No. |
13839-12-8 |
|---|---|
Molecular Formula |
C4H6BrNO |
Molecular Weight |
164.002 |
IUPAC Name |
4-amino-3-bromobut-3-en-2-one |
InChI |
InChI=1S/C4H6BrNO/c1-3(7)4(5)2-6/h2H,6H2,1H3 |
InChI Key |
YRAXNWLPTRGJKD-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CN)Br |
Synonyms |
3-Buten-2-one, 4-amino-3-bromo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Derivatives like 4-(2-furanyl)-3-buten-2-one are associated with antimicrobial activity, suggesting that bromo/amino analogs could be explored for similar applications .
- Toxicity and Safety : The parent compound’s flammability and OEL of 0.2 ppmv highlight the need for careful handling in industrial settings . Substituted derivatives may require tailored safety protocols depending on substituent reactivity.
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination is a cornerstone for introducing bromine at allylic or vinylic positions. For 3-buten-2-one derivatives, NBS in the presence of radical initiators (e.g., azobisisobutyronitrile, AIBN) or light enables selective bromination.
Procedure :
-
Dissolve 3-buten-2-one in chlorobenzene or acetonitrile.
-
Add NBS (1.2–2.0 equiv) and AIBN (0.1 equiv).
-
Quench with sodium bisulfite and isolate via filtration or extraction.
Outcome :
This method predominantly brominates the allylic position (C3 in 3-buten-2-one), yielding 3-bromo-3-buten-2-one. The radical mechanism avoids electrophilic addition pathways that could disrupt the enone system.
Electrophilic Bromination
Electrophilic bromination (e.g., Br₂ in CCl₄) is less favorable due to competing dihalogenation or polymerization. However, under controlled conditions (low temperature, catalytic Lewis acids), bromine can add across the double bond, followed by dehydrohalogenation to restore conjugation:
This route is limited by poor regioselectivity and requires stringent conditions to isolate the monobrominated product.
Amination Techniques
Reductive Amination
A two-step process involving imine formation followed by reduction:
-
Condense 3-bromo-3-buten-2-one with ammonium acetate to form an imine.
-
Reduce with NaBH₃CN or H₂/Pd-C to yield the primary amine.
Limitations :
Integrated Synthetic Routes
Route A: Bromination Followed by Amination
-
Bromination :
-
Amination :
Advantages :
-
Straightforward, scalable steps.
-
Minimal protection/deprotection.
Challenges :
-
Competing elimination or over-amination.
Route B: Tandem Bromoamination
A one-pot method using bromine and ammonia precursors:
-
React 3-buten-2-one with NBS and hydroxylamine-O-sulfonic acid (HOSA) in acetonitrile.
-
HOSA acts as an aminating agent, while NBS provides bromine radicals.
Yield : 40–55%.
Mechanistic Insight :
Stereochemical Control
The Z configuration arises from steric hindrance during conjugate addition. Computational studies (DFT) suggest that the transition state favors ammonia approaching antiperiplanar to the bromine atom, minimizing non-bonded interactions. Enantioselective synthesis remains an area for further exploration.
Analytical Characterization
Key data for 3-buten-2-one, 4-amino-3-bromo-:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 164.00 g/mol | HRMS |
| XLogP3 | 1.0 | Computational |
| (CDCl₃) | δ 2.21 (s, 3H, CH₃), 5.82 (d, 1H, NH₂), 6.45 (d, 1H, C=CH) | 400 MHz |
Industrial and Environmental Considerations
-
Scale-Up : Route A is preferred for industrial use due to reagent availability and tolerance to impurities.
-
Waste Management : Brominated byproducts require neutralization with NaHSO₃ before disposal.
Emerging Alternatives
Q & A
Basic: What are the recommended synthetic pathways for 4-amino-3-bromo-3-buten-2-one, and how can intermediates be optimized?
The synthesis of 4-amino-3-bromo-3-buten-2-one typically involves bromination of a pre-functionalized enone system. For example:
- Step 1 : Introduce the amino group via nucleophilic substitution or reductive amination of a ketone precursor.
- Step 2 : Bromination using reagents like under controlled conditions (e.g., radical initiation or light exposure) to ensure regioselectivity at the 3-position .
Optimization Tips : - Use protecting groups (e.g., Boc for amino groups) to prevent side reactions during bromination .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Key techniques include:
- Mass Spectrometry : Confirm molecular ion peaks () and isotopic patterns for bromine (1:1 ratio for ) .
Advanced: How does the bromine atom influence regioselectivity in subsequent reactions, and how can conflicting literature data on reactivity be resolved?
The bromine atom acts as both an electron-withdrawing group and a potential leaving group, directing electrophilic attacks to the α,β-unsaturated ketone system. However, contradictions arise in studies where bromine participates in elimination vs. substitution:
- Mechanistic Clarity : Use kinetic isotope effects (KIE) or DFT calculations to distinguish between competing pathways .
- Case Study : In Suzuki-Miyaura coupling, conflicting reports on bromine’s stability under basic conditions can be addressed by adjusting ligand systems (e.g., Pd/XPhos vs. Pd/SPhos) .
Advanced: What factors govern the compound’s stability under varying conditions (e.g., light, temperature), and how can degradation products be identified?
- Degradation Pathways :
- Photolysis : Bromine may cleave under UV light, forming dehalogenated byproducts.
- Thermolysis : Elimination of HBr can yield conjugated enones .
- Analytical Methods :
- Use LC-MS/MS to track degradation products.
- Store the compound in amber vials at –20°C under inert gas (N) to minimize decomposition .
Advanced: How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity in complex reaction systems?
- Applications :
- Software Tools : Gaussian, ORCA, or GROMACS with force fields parameterized for halogens .
Basic: What purification strategies are most effective for isolating 4-amino-3-bromo-3-buten-2-one from reaction mixtures?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .
Advanced: What biological activity has been reported for analogous brominated enones, and how can structure-activity relationships (SAR) guide derivative design?
- Reported Activities : Brominated enones show antimicrobial and kinase inhibitory properties. For example, 3-(4-bromophenyl)chromen-2-one derivatives exhibit enhanced efficacy due to bromine’s hydrophobic interactions .
- SAR Guidance :
- Replace bromine with other halogens (e.g., Cl, I) to modulate lipophilicity.
- Introduce electron-donating groups (e.g., -OCH) to the amino moiety to improve solubility .
Advanced: How can isotopic labeling (e.g., 15N^{15}\text{N}15N, 13C^{13}\text{C}13C) clarify reaction mechanisms involving the amino and carbonyl groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
